![molecular formula C10H12Cl2N2 B3178788 Naphthalene-1,2-diamine dihydrochloride CAS No. 78196-74-4](/img/structure/B3178788.png)
Naphthalene-1,2-diamine dihydrochloride
Overview
Description
Naphthalene-1,2-diamine dihydrochloride is an organic compound with the chemical formula C10H7NHCH2CH2NH2 · 2HCl. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is commercially available and is often used in analytical chemistry for the quantitative analysis of nitrate and nitrite in water samples.
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalene-1,2-diamine dihydrochloride can be synthesized by the reaction of 1-naphthylamine with 2-chloroethanamine. The reaction typically involves the use of dilute hydrochloric acid to facilitate the formation of the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified and crystallized to obtain the dihydrochloride salt in its solid form .
Chemical Reactions Analysis
Types of Reactions
Naphthalene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The compound readily undergoes diazonium coupling reactions in the presence of nitrite to form azo compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: The diazonium coupling reaction typically involves nitrite ions and dilute hydrochloric acid at low temperatures (0-5°C).
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amines.
Substitution: Azo compounds, which are strongly colored and used in various analytical applications.
Scientific Research Applications
Naphthalene-1,2-diamine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of naphthalene-1,2-diamine dihydrochloride involves its ability to form charge transfer complexes with various acceptors. It acts as a donor molecule and forms complexes with π-acceptors (e.g., quinol and picric acid), σ-acceptors (e.g., iodine), and vacant orbital acceptors (e.g., tin (IV) tetrachloride and zinc chloride) . These complexes are investigated using techniques such as positron annihilation lifetime spectroscopy.
Comparison with Similar Compounds
Naphthalene-1,2-diamine dihydrochloride can be compared with other similar compounds, such as:
Ethylenediamine: Similar to this compound, ethylenediamine acts as a bidentate ligand but is a stronger ligand due to the absence of resonance dispersal of charge.
1-Naphthylamine: Shares structural similarities but differs in its reactivity and applications.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and ability to form charge transfer complexes make it valuable in analytical chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
naphthalene-1,2-diamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.2ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;;/h1-6H,11-12H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHCAGCTHJZWTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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